7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H14ClN3 and its molecular weight is 319.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. Additionally, biphenyl derivatives have been reported to inhibit PD-1/PD-L1 , an immune checkpoint that plays a crucial role in tumor immune escape and growth.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (like cdk2 or pd-1/pd-l1) and inhibit their function, leading to changes in cellular processes such as cell cycle progression or immune response .
Biochemical Pathways
Inhibition of cdk2 would affect the cell cycle, particularly the transition from g1 phase to s phase . Inhibition of PD-1/PD-L1 would affect the immune response, particularly the ability of tumor cells to evade immune detection .
Pharmacokinetics
Biphenyl derivatives are reported to have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may lead to cell cycle arrest (if it inhibits cdk2) or enhanced immune response against tumor cells (if it inhibits pd-1/pd-l1) .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines interact with various enzymes, proteins, and other biomolecules . For instance, pyrimidines are known to inhibit cyclin-dependent kinase 7 (CDK7), which is a crucial regulator of the cell cycle and transcription
Cellular Effects
It is known that pyrimidines can affect various types of cells and cellular processes . For example, pyrimidines have been shown to affect the proliferation of T cells, a type of white blood cell that plays a key role in the immune response . They can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that pyrimidines can have long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that the effects of pyrimidines can vary with different dosages
Metabolic Pathways
7-[1,1’-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine is likely to be involved in pyrimidine metabolism, a pathway that is conserved in all living organisms . This pathway includes the synthesis, degradation, salvage, interconversion, and transport of pyrimidines
Transport and Distribution
It is known that pyrimidines can interact with various transporters or binding proteins
Subcellular Localization
It is known that the subcellular localization of proteins can be predicted based on their amino acid sequences
Properties
IUPAC Name |
3-chloro-2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGXNLFFALQNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.